molecular formula C29H30F6N4O B1353944 Netupitant metabolite N-desmethyl Netupitant CAS No. 290296-72-9

Netupitant metabolite N-desmethyl Netupitant

Cat. No. B1353944
M. Wt: 564.6 g/mol
InChI Key: SRVSDBHUBFLSFE-UHFFFAOYSA-N
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Description

N-desmethyl Netupitant is a derivative of Netupitant . Netupitant is a potent and selective neurokinin-1 receptor (NK1) receptor antagonist . It is achiral and orally active . N-desmethyl Netupitant is a metabolite of Netupitant, which is an antiemetic drug .


Synthesis Analysis

Netupitant undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6, to form three major metabolites: a desmethyl derivative (M1), an N-oxide derivative (M2), and a hydroxymethyl derivative (M3) .


Molecular Structure Analysis

The molecular formula of N-desmethyl Netupitant is C29H30F6N4O . The molecular weight is 564.6 g/mol . The InChI is 1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3 .


Chemical Reactions Analysis

The oxidative metabolization pattern of netupitant has been simulated by electrochemistry coupled to mass spectrometry .


Physical And Chemical Properties Analysis

The molecular weight of N-desmethyl Netupitant is 564.6 g/mol . The XLogP3-AA is 6.3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . The rotatable bond count is 5 . The exact mass is 564.23238057 g/mol . The topological polar surface area is 48.5 Ų . The heavy atom count is 40 .

Scientific Research Applications

Chemotherapy-Induced Nausea and Vomiting (CINV) Prevention

Summary of the Application

Netupitant, the parent compound of N-Desmethyl Netupitant, is used in combination with Palonosetron (NEPA; Akynzeo®) for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) .

Methods of Application

The combination of netupitant and palonosetron is administered orally as a single dose. Netupitant is a highly selective neurokinin-1 receptor antagonist and palonosetron is a serotonin 5-HT3 receptor antagonist .

Results or Outcomes

Complete response rates during the delayed, acute, and overall phases were significantly higher with single-dose netupitant 300 mg plus palonosetron 0.5 mg than with single-dose palonosetron 0.5 mg in cycle 1 of cisplatin-based highly emetogenic chemotherapy (HEC) in a phase II trial . The greater efficacy of netupitant/palonosetron was maintained over repeated cycles of AC MEC in the phase III trial .

Environmental Monitoring

Summary of the Application

N-Desmethyl metabolites, including N-Desmethyl Netupitant, can be used as biomarkers for environmental exposure to certain chemicals .

Methods of Application

A novel analytical method has been developed for the determination of six basic antidepressants and four of their metabolites, including N-Desmethyl Netupitant, in raw sewage and roughly primary-treated wastewater .

Results or Outcomes

The method showed remarkable gain in sensitivity and negligible matrix effects were observed in the raw sewage samples. Analyte recoveries ranged from 80 to 103% and effluent detection limits from 0.048 to 0.10 ng/L .

Analytical Method Development

Summary of the Application

N-Desmethyl Netupitant can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of fosnetupitant .

Methods of Application

The specific methods of application would depend on the context of the analytical method development. Typically, this involves using N-Desmethyl Netupitant as a reference standard in various analytical procedures .

Results or Outcomes

The outcomes of this application would be the development of robust, reliable, and validated analytical methods for the quality control and regulatory approval of fosnetupitant .

Pharmacological Research

Summary of the Application

Netupitant, the parent compound of N-Desmethyl Netupitant, is a selective neurokinin 1 (NK1) receptor antagonist. It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .

Methods of Application

This involves using N-Desmethyl Netupitant in various in vitro and in vivo models to study its pharmacological effects, particularly its antiemetic activity .

Results or Outcomes

The inhibition of NK1-receptor binding of substance P by Netupitant may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Quality Control in Drug Production

Summary of the Application

N-Desmethyl Netupitant can be used for quality control during the commercial production of fosnetupitant .

Methods of Application

N-Desmethyl Netupitant is used as a reference standard in various analytical procedures during the production of fosnetupitant .

Results or Outcomes

The use of N-Desmethyl Netupitant in quality control ensures the production of high-quality fosnetupitant, which is crucial for its efficacy and safety .

Neurokinin 1 (NK1) Receptor Antagonist Research

Summary of the Application

Netupitant, the parent compound of N-Desmethyl Netupitant, is a selective neurokinin 1 (NK1) receptor antagonist. It can be used in research to study the role of NK1 receptors in various physiological and pathological processes .

Methods of Application

This involves using N-Desmethyl Netupitant in various in vitro and in vivo models to study its effects on NK1 receptor activity .

Results or Outcomes

The outcomes of this research could lead to a better understanding of NK1 receptor function and the development of new therapeutic strategies for conditions where NK1 receptor activity is implicated .

Safety And Hazards

Netupitant is an antiemetic medication . The combinations of netupitant/palonosetron and the prodrug fosnetupitant/palonosetron are approved by the Food and Drug Administration for the prevention of acute and delayed chemotherapy-induced nausea and vomiting, including highly emetogenic chemotherapy such as with cisplatin . Side effects of the combination netupitant/palonosetron are similar to palonosetron alone, so that no common side effects can be attributed to netupitant .

Future Directions

Netupitant is a new, selective NK1 receptor antagonist under development for the prevention of chemotherapy-induced nausea and vomiting . Two studies were conducted to evaluate the brain receptor occupancy (RO) and disposition (ADME) of netupitant in humans .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-piperazin-1-ylpyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F6N4O/c1-18-7-5-6-8-22(18)23-16-25(39-11-9-36-10-12-39)37-17-24(23)38(4)26(40)27(2,3)19-13-20(28(30,31)32)15-21(14-19)29(33,34)35/h5-8,13-17,36H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVSDBHUBFLSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Netupitant metabolite N-desmethyl Netupitant

CAS RN

290296-72-9
Record name RO-0681133
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290296729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-0681133
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4FE9RD2SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 100 mg (0.173 mmol) 2-(3,5-bis-trifluoromethyl-phenyl)-N-methyl-N-[6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-isobutyramide (example 14 g) and 7 mg (0.035 mmol) 1,8-bis(dimethylamino)naphthalene in 1 ml 1,2-dichloroethane at 0° C. were added 26 mg (0.181 mmol) 1-chloroethyl chloroformate. After heating the reaction mixture for 1 h at 80° C. the solvent was removed in vacuo and the intermediate was purified by flash chromatography, re-dissolved in 1 ml methanol and refluxed for 3 h. Flash chromatography gave 56 mg (57%) of the title compound as white foam.
Quantity
7 mg
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
57%

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